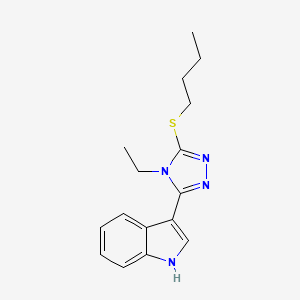
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole, also known as BTE-1, is a chemical compound that has shown promising results in scientific research. This compound is a derivative of indole and triazole, and it has been studied for its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood, but it has been suggested that it may act as an inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. This compound may also modulate the activity of other enzymes and signaling pathways, leading to its various biological effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and improvement of cognitive function. These effects are likely mediated by its modulation of cellular signaling pathways and enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is its limited solubility in water, which may require the use of organic solvents or other methods to improve its bioavailability.
Direcciones Futuras
There are several future directions for research on 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole, including its potential applications in cancer therapy, neuroprotection, and antimicrobial activity. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Additionally, the development of this compound derivatives with improved potency and selectivity may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole can be synthesized using a multistep process that involves the reaction of butylthiol with 4-ethyl-1H-indole-3-carboxaldehyde, followed by the addition of sodium azide and subsequent reduction with hydrogen gas. This process yields this compound as a white solid with a melting point of 234-236°C.
Aplicaciones Científicas De Investigación
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and improve cognitive function. In antimicrobial activity, this compound has shown potential in inhibiting the growth of bacteria and fungi.
Propiedades
IUPAC Name |
3-(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-3-5-10-21-16-19-18-15(20(16)4-2)13-11-17-14-9-7-6-8-12(13)14/h6-9,11,17H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVOKEHFVZQUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

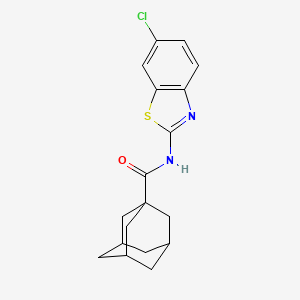
![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)


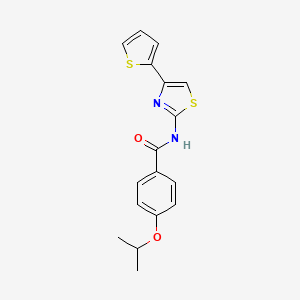
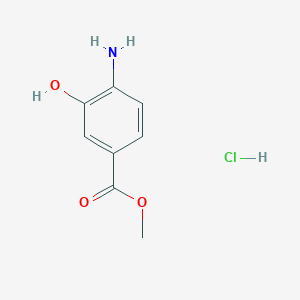
![4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940432.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2940434.png)

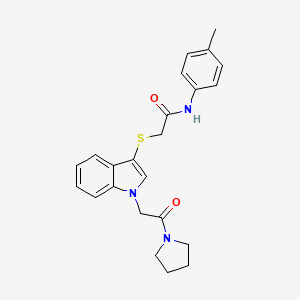
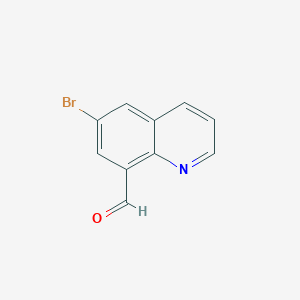
![Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2940444.png)
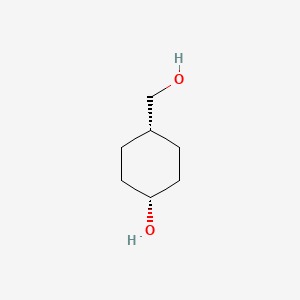
![2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B2940446.png)